molecular formula C21H30O2 B10822132 Cannabidiol-D3

Cannabidiol-D3

Cat. No.: B10822132
M. Wt: 317.5 g/mol
InChI Key: QHMBSVQNZZTUGM-GBXVFRIQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cannabidiol-d3 involves the incorporation of deuterium atoms into the cannabidiol molecule. This is typically achieved through the hydrogenation of cannabidiol in the presence of deuterium gas. The reaction conditions often include a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to certify it as a reference material.

Chemical Reactions Analysis

Types of Reactions: Cannabidiol-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cannabidiolic acid-d3.

    Reduction: It can be reduced to form tetrahydrocannabinol-d3.

    Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Cannabidiolic acid-d3.

    Reduction: Tetrahydrocannabinol-d3.

    Substitution: Various alkyl or acyl derivatives of this compound.

Scientific Research Applications

Cannabidiol-d3 is extensively used in scientific research across various fields:

Mechanism of Action

Cannabidiol-d3, like cannabidiol, interacts with the endocannabinoid system in the human body. It primarily acts on cannabinoid receptors (CB1 and CB2) and influences various signaling pathways. The deuterium labeling does not significantly alter its mechanism of action but allows for more precise tracking and quantification in research studies.

Comparison with Similar Compounds

    Cannabidiol (CBD): The non-labeled form of Cannabidiol-d3.

    Tetrahydrocannabinol (THC): Another major phytocannabinoid with psychoactive properties.

    Cannabidiolic Acid (CBDA): The acidic precursor of cannabidiol.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. It provides more accurate and reliable quantification of cannabidiol in various samples, aiding in research and quality control processes.

Properties

Molecular Formula

C21H30O2

Molecular Weight

317.5 g/mol

IUPAC Name

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-(5,5,5-trideuteriopentyl)benzene-1,3-diol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1/i1D3

InChI Key

QHMBSVQNZZTUGM-GBXVFRIQSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O

Origin of Product

United States

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